3-Bromo-7-chloro-4H-chromen-4-one
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Overview
Description
3-Bromo-7-chloro-4H-chromen-4-one is a chemical compound belonging to the chromenone familyThe molecular formula of this compound is C9H4BrClO2, and it has a molecular weight of 259.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-4H-chromen-4-one typically involves the bromination and chlorination of chromenone derivatives. One common method is the bromination of 7-chloro-4H-chromen-4-one using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various alkyl halides. The reactions are typically carried out in solvents like acetone or ethanol at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Formation of alkylated or arylated derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4H-chromen-4-one
- 7-Chloro-4H-chromen-4-one
- 4H-chromen-4-one
Comparison
3-Bromo-7-chloro-4H-chromen-4-one is unique due to the presence of both bromine and chlorine atoms on the chromenone scaffold. This dual halogenation can enhance its reactivity and biological activity compared to its mono-halogenated counterparts.
Properties
Molecular Formula |
C9H4BrClO2 |
---|---|
Molecular Weight |
259.48 g/mol |
IUPAC Name |
3-bromo-7-chlorochromen-4-one |
InChI |
InChI=1S/C9H4BrClO2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4H |
InChI Key |
PHHUZARZSAZGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC=C(C2=O)Br |
Origin of Product |
United States |
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